1-Thien-2-ylcyclobutanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

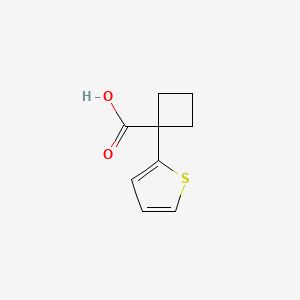

1-Thien-2-ylcyclobutanecarboxylic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a thienyl group.

Vorbereitungsmethoden

The synthesis of 1-Thien-2-ylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thienyl-substituted cyclobutanes with carboxylating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

1-Thien-2-ylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-Thien-2-ylcyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 1-Thien-2-ylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group may interact with aromatic systems, affecting molecular pathways. These interactions can modulate various biochemical processes, making the compound valuable for research into molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-Thien-2-ylcyclobutanecarboxylic acid can be compared with similar compounds such as:

Cyclobutanecarboxylic acid: Lacks the thienyl group, making it less versatile in certain reactions.

Thienylacetic acid: Contains a thienyl group but differs in the carbon chain length and structure.

Cyclobutane derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.

Biologische Aktivität

1-Thien-2-ylcyclobutanecarboxylic acid is an organic compound with significant potential in biological research due to its unique structural features and functional groups. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10O2S and is characterized by a cyclobutane ring with a thienyl group and a carboxylic acid moiety. The presence of these functional groups allows for diverse chemical reactivity, which is crucial for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.

- Aromatic Interactions : The thienyl group allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.

These interactions can lead to significant biological effects, making the compound a candidate for therapeutic applications.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, suggesting its role as a pharmacological agent.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Enzyme inhibition | Inhibits specific enzyme activities |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory conditions.

Case Study 3: Enzyme Inhibition Profile

Research into the enzyme inhibition capabilities revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This suggests potential applications in pain management and anti-inflammatory therapies.

Eigenschaften

IUPAC Name |

1-thiophen-2-ylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEXSJBRGWJIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.